N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide

DHODH inhibition enzymatic assay intra-series SAR

Secure the patent-characterized Compound 27 (US20240034730) for reproducible DHODH research. Its moderate 480 nM potency enables partial enzyme blockade studies impossible with picomolar inhibitors, while its distinct N-heterocyclic 3-pyridyl carboxamide scaffold confirms target specificity, avoiding off-target artifacts common to teriflunomide. Ideal for AML differentiation assays and graded-inhibition reference panels.

Molecular Formula C17H18Cl2N2O2
Molecular Weight 353.24
CAS No. 338784-83-1
Cat. No. B2578391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide
CAS338784-83-1
Molecular FormulaC17H18Cl2N2O2
Molecular Weight353.24
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H18Cl2N2O2/c1-11(2)9-16(22)20-15-7-4-8-21(17(15)23)10-12-13(18)5-3-6-14(12)19/h3-8,11H,9-10H2,1-2H3,(H,20,22)
InChIKeyWDWSFXVBUFHNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide (CAS 338784-83-1): A Moderate-Potency DHODH Inhibitor for Research Procurement


N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide (CAS 338784-83-1) is a synthetic small molecule belonging to the N-heterocyclic 3-pyridyl carboxamide class of human dihydroorotate dehydrogenase (hDHODH) inhibitors [1]. This compound is disclosed as Compound 27 in US20240034730 and Compound 9 in US12162877, patents assigned to Drug Discovery and Clinic S.r.l., and targets the ubiquinone binding site of hDHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis [2]. With a molecular formula of C₁₇H₁₈Cl₂N₂O₂ and molecular weight of 353.24 g/mol, this compound represents a specific structural variant within a broader series of N-heterocyclic 3-pyridyl carboxamide DHODH inhibitors developed for anticancer and antiviral applications [3].

Why N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide Cannot Be Replaced by Generic DHODH Inhibitors


DHODH inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the N-heterocyclic 3-pyridyl carboxamide scaffold produce dramatic potency shifts spanning over two orders of magnitude within the same patent family [1]. The 2,6-dichlorobenzyl substitution pattern and the 3-methylbutanamide side chain of this compound define its precise enzyme binding mode, physicochemical properties, and cellular behavior. Substituting this compound with a structurally similar but pharmacologically distinct analog—such as the highly potent Compound 1 (IC₅₀ = 1.20 nM) from the same series—would yield entirely different dose-response relationships in cellular assays, potentially saturating target engagement at concentrations where differentiation vs. cytotoxicity effects are no longer discernible [2]. Generic DHODH inhibitors like teriflunomide (IC₅₀ = 388 nM) [3] or brequinar (IC₅₀ = 1.8 nM) [4] operate on unrelated chemical scaffolds with distinct off-target profiles, making inter-class substitution scientifically invalid for reproducible research.

Quantitative Differentiation Evidence for N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide (CAS 338784-83-1)


Intra-Series Potency Differentiation vs. Lead Compound 1 in a Shared Recombinant Human DHODH Enzymatic Assay

In a head-to-head recombinant human DHODH enzymatic assay employing N-terminal GST-fusion tagged DHODH (residues 31–395) expressed in E. coli BL21(DE3) with dihydroorotate as substrate at 50 µM and DCIP chromogen reduction readout, this compound (Compound 27) exhibited an IC₅₀ of 480 nM, contrasting markedly with the lead Compound 1 (BDBM50281169) from the same patent series which achieved an IC₅₀ of 1.20 nM in the identical assay format [1]. This represents a 400-fold potency differential that is directly measurable and reproducible, establishing this compound as a moderate-affinity probe suitable for experiments where full target saturation at nanomolar concentrations is undesirable—such as partial inhibition studies, washout kinetics, or combination screening where a weaker DHODH clamp is scientifically required [2].

DHODH inhibition enzymatic assay intra-series SAR

Potency Differentiation from Clinically Established DHODH Inhibitor Teriflunomide in Enzymatic Assay

When benchmarked against teriflunomide (A771726), the active metabolite of the FDA-approved DHODH inhibitor leflunomide, this compound's IC₅₀ of 480 nM is comparable in magnitude to teriflunomide's reported IC₅₀ of 388 ± 64 nM measured in the same hDHODH enzymatic assay system described in the patent literature [1]. However, the two compounds belong to entirely distinct chemical scaffolds: teriflunomide is an isoxazole-based inhibitor, while this compound is an N-heterocyclic 3-pyridyl carboxamide [2]. This scaffold divergence implies different binding modes at the ubiquinone site, distinct off-target profiles, and divergent pharmacokinetic properties, making this compound a chemotype-orthogonal alternative for studying DHODH biology without the confounding polypharmacology of the isoxazole class.

DHODH inhibition clinical comparator teriflunomide

Chemotype-Specific Scaffold Differentiation Within the N-Heterocyclic 3-Pyridyl Carboxamide Series

The compound features a 3-methylbutanamide side chain at the pyridyl 3-position, which distinguishes it from the acetamide, benzamide, and 4-methoxybenzenecarboxamide analogs disclosed under the same N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl] core (CAS series 338784-xx-x) . The isopentylamide moiety introduces increased lipophilicity and steric bulk relative to shorter-chain amides. In the J. Med. Chem. 2022 series by Cisar et al., the nature of the N-heterocyclic carboxamide substituent was a key determinant of both biochemical potency and cellular DHODH engagement in AML cell lines, with even single-atom variations shifting IC₅₀ values by 10- to 100-fold [1]. This compound's specific side chain profile renders it a distinct chemotype even within its immediate analog family, serving as a unique SAR probe for mapping the hydrophobic channel of the DHODH ubiquinone binding site.

scaffold differentiation 3-methylbutanamide N-heterocyclic carboxamide

Patent-Anchored Identity as a Research Tool Compound with Defined Intellectual Property Provenance

This compound is explicitly claimed as Compound 27 in US Patent Application US20240034730 and as Compound 9 in granted US Patent 12,162,877 B2, assigned to Drug Discovery and Clinic S.r.l. [1]. Its patent-anchored identity distinguishes it from commercial DHODH inhibitors sold as generic research chemicals without clear origin. Furthermore, its IC₅₀ of 480 nM places it in a moderate potency range that does not trigger the development candidate connotations associated with sub-nanomolar analogs (such as Compound 1, IC₅₀ = 1.20 nM), reducing procurement barriers for academic laboratories seeking defined tool compounds rather than pre-optimized lead candidates. The compound's explicit listing in patent biological data tables provides a verifiable, citable reference point for experimental reproducibility that anonymous vendor catalog compounds lack [2].

patent provenance research tool intellectual property

Recommended Research and Procurement Scenarios for N-[1-(2,6-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide (CAS 338784-83-1)


DHODH Partial Inhibition and Washout Kinetic Studies

The compound's moderate IC₅₀ of 480 nM makes it suitable for partial DHODH inhibition experiments where complete enzymatic blockade is undesirable [1]. At concentrations near its IC₅₀, researchers can achieve ~50% target engagement, enabling studies of graded pyrimidine starvation effects on AML cell differentiation without the near-complete UMP depletion caused by picomolar-to-nanomolar inhibitors like Compound 1 (IC₅₀ = 1.20 nM) [2]. The moderate affinity also facilitates washout experiments to assess the reversibility of DHODH-dependent differentiation arrest, as the compound dissociates more readily than tight-binding inhibitors.

Chemotype-Orthogonal Validation of DHODH-Dependent Phenotypes Against Teriflunomide-Sensitive Systems

With potency comparable to teriflunomide (IC₅₀ = 388 nM) but belonging to a structurally unrelated N-heterocyclic 3-pyridyl carboxamide scaffold, this compound serves as a chemotype-orthogonal tool to confirm that biological effects observed with teriflunomide or leflunomide are genuinely DHODH-mediated rather than scaffold-specific artifacts [1]. This is particularly relevant in immunology and virology studies where leflunomide's additional activities (e.g., tyrosine kinase inhibition) can confound mechanistic interpretation [2].

SAR-by-Catalog Studies Mapping the DHODH Ubiquinone Channel Hydrophobic Contacts

The 3-methylbutanamide side chain represents a specific branched aliphatic amide variant within the broader N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl] amide series that includes acetamide (CAS 338784-13-7), benzamide (CAS 338784-03-5), and 4-methoxybenzenecarboxamide (CAS 338784-55-7) analogs [1]. Procurement of this specific compound alongside its structural neighbors enables systematic SAR-by-catalog exploration of how increasing amide side chain bulk and lipophilicity modulates DHODH binding affinity and cellular permeability, without requiring de novo synthesis of each analog [2].

Standardized DHODH Inhibitor Reference Panel Assembly for AML Drug Discovery

As a patent-documented Compound 27 (US20240034730) with a published IC₅₀ of 480 nM in a defined recombinant human DHODH assay, this compound can be incorporated into a graded-potency DHODH inhibitor reference panel spanning sub-nanomolar to micromolar activity [1]. Such panels enable dose-response benchmarking of novel DHODH inhibitors in AML cell differentiation assays, where the entire dynamic range of DHODH inhibition—from partial to complete blockade—must be characterized using chemically defined, literature-citable tool compounds [2].

Quote Request

Request a Quote for N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.